(2S,3S)-3-hydroxy-2-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid, is an organic compound classified under hydroxy fatty acids. It is primarily derived from the metabolism of L-isoleucine and plays a significant role in various biochemical pathways. The compound's structure features a hydroxyl group attached to the carbon chain, which is characteristic of hydroxy fatty acids. This compound is notable for its presence in biological fluids, particularly in individuals with metabolic disorders such as maple syrup urine disease.
(2S,3S)-3-hydroxy-2-methylpentanoic acid is generated during the metabolic breakdown of L-isoleucine, specifically through the reduction of 2-keto-3-methylvaleric acid. It can be found in urine and blood samples of healthy individuals, but its levels significantly increase in patients suffering from maple syrup urine disease due to impaired metabolism of branched-chain amino acids .
The compound belongs to the class of organic compounds known as hydroxy fatty acids, which are characterized by having one or more hydroxyl groups (-OH) in their structure. In terms of chemical taxonomy, it falls under the superclass of lipids and lipid-like molecules, specifically within fatty acyls and fatty acids .
The synthesis of (2S,3S)-3-hydroxy-2-methylpentanoic acid can be achieved through several methods:
The asymmetric reduction method often employs catalysts that enhance the selectivity for one enantiomer over another, ensuring high yields of (2S,3S)-3-hydroxy-2-methylpentanoic acid. Enzymatic methods typically involve hydrolases or oxidoreductases that facilitate the conversion of substrates with high specificity .
(2S,3S)-3-hydroxy-2-methylpentanoic acid undergoes several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2S,3S)-3-hydroxy-2-methylpentanoic acid involves its interaction with enzymes and receptors within biological systems. As a substrate for various enzymes in metabolic pathways, it participates in reactions that lead to the formation of key metabolites. The interactions often involve hydrogen bonding and hydrophobic interactions that stabilize enzyme-substrate complexes and facilitate catalytic processes .
The compound exhibits properties typical of hydroxy fatty acids, including solubility in water due to the presence of hydroxyl groups and reactivity in oxidation and reduction reactions .
(2S,3S)-3-hydroxy-2-methylpentanoic acid has several scientific applications:
This compound exemplifies the complexity and utility of organic acids within biological contexts and their relevance in both health and disease states.
The stereoselective synthesis of (2S,3S)-HMPA exploits chiral pool precursors derived from isoleucine stereoisomers. This method leverages Bunsen reduction (HI/red phosphorus) or nitrosation (NaNO₂/H₂SO₄) to convert commercially available 2-amino-3-methylpentanoic acids into their corresponding hydroxy acids without racemization. The stereochemical outcome is predetermined by the precursor’s configuration:
The reaction proceeds via diazonium intermediates that hydrolyze to hydroxy acids. Yields typically exceed 85%, with GC/MS analysis (e.g., HP-5MS columns) confirming stereochemical purity [6]. This method’s robustness makes it ideal for gram-scale production of all four stereoisomers, enabling metabolic studies of branched-chain amino acid disorders like maple syrup urine disease [9].
Table 1: Diazotization of Isoleucine Isomers to HMPA Stereoisomers
Precursor Amino Acid | Configuration | Product HMPA | Yield (%) |
---|---|---|---|
l-Isoleucine | (2S,3S) | (2S,3S)-HMPA | 88 |
d-Isoleucine | (2R,3R) | (2R,3R)-HMPA | 86 |
l-Alloisoleucine | (2S,3R) | (2S,3R)-HMPA | 91 |
d-Alloisoleucine | (2R,3S) | (2R,3S)-HMPA | 84 |
Biocatalysis resolves stereoisomeric mixtures or synthesizes (2S,3S)-HMPA de novo with high enantioselectivity. Key strategies include:
These approaches are scalable under mild conditions (pH 7–8, 25–37°C), aligning with green chemistry principles.
Table 2: Biocatalytic Methods for (2S,3S)-HMPA Synthesis
Method | Enzyme/Catalyst | Substrate | ee (%) | Yield (%) |
---|---|---|---|---|
Dehydrogenase Reduction | L-Lactate dehydrogenase | (3S)-KMPA | >98 | 90 |
Transaminase Amination | D-Amino acid transaminase | α-Keto acid analog | 95 | 68 |
Dynamic Kinetic Resolution | L-Ile oxidase + NaBH₄ | rac-HMPA | 99 | 82 |
(2S,3S)-HMPA serves as a key hydroxy acid residue in nonribosomal peptides like aureobasidin L. Solid-phase peptide synthesis (SPPS) enables its incorporation into complex macrocycles, but faces challenges:
In aureobasidin L synthesis, a [2S,3S-Hmp]-containing pentapeptide segment is assembled on resin, cleaved, and cyclized in solution using PyBOP. Final purification employs reverse-phase HPLC (C18 column, MeCN/H₂O gradient), overcoming hydrophobicity issues from N-methyl groups [1].
Table 3: SPPS Protocol for [2S,3S-Hmp]-Aureobasidin L
Step | Reagents/Conditions | Function | Yield (%) |
---|---|---|---|
Resin Loading | Fmoc-l-Hmp-OH, DIPEA, DCM | Anchor first residue | 95 |
Peptide Elongation | Fmoc-N-Me-Val/Phg, HATU, HOAt | Coupling N-methylated residues | 50–75 per step |
Esterification | Fmoc-l-Thr-OH, DIC/ClHOBt | Depside bond formation | 88 |
Cleavage | 20% HFIP/DCM | Linear peptide release | 90 |
Macrocyclization | PyBOP, DIPEA, DMF | Head-to-tail cyclization | 65 |
Asymmetric hydrogenation and kinetic resolution provide enantiopure (2S,3S)-HMPA from prochiral or racemic precursors:
These methods achieve enantioselectivities >90% but require optimization of temperature, solvent, and catalyst loading.
Table 4: Asymmetric Catalysis for (2S,3S)-HMPA Synthesis
Method | Catalyst/System | Substrate | ee (%) | Selectivity |
---|---|---|---|---|
Directed Hydrogenation | (S,S)-DIPAMPRh⁺/H₂ | Methyl 2-methylene-3-hydroxypentanoate | 95 | anti/syn = 25:1 |
Dynamic Kinetic Resolution | CAL-B/vinyl acetate | rac-HMPA ethyl ester | 99 | E = 200 |
Sharpless Epoxidation | Ti(OⁱPr)₄/(+)-DET, TBHP | 2-Methylpent-2-en-1-ol | 90 | dr 15:1 |
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0